molecular formula C15H13FO B054172 NF-kB Activation Inhibitor IV CAS No. 139141-12-1

NF-kB Activation Inhibitor IV

Numéro de catalogue B054172
Numéro CAS: 139141-12-1
Poids moléculaire: 228.26 g/mol
Clé InChI: ILVFNAZMSMNXJG-RMKNXTFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NF-kB Activation Inhibitor IV, also known under CAS 139141-12-1, is a small molecule that controls the biological activity of NF-kB . It is primarily used for inflammation and immunology applications . This compound is a cell-permeable trans-stilbene Resveratrol analog that exhibits enhanced anti-inflammatory potency, but no anti-oxidant activity .


Physical And Chemical Properties Analysis

NF-kB Activation Inhibitor IV is a crystalline solid . It has a molecular weight of 228.26 . It is soluble in DMSO up to 20 mg/mL .

Applications De Recherche Scientifique

Alzheimer’s Disease Management

The nuclear factor kappa B (NF-κB) pathway has emerged as a pivotal player in the pathogenesis of various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD) . The involvement of the NF-κB pathway in immune system responses, inflammation, oxidative stress, and neuronal survival highlights its significance in AD progression . NF-kB Activation Inhibitor IV can potentially mitigate neuroinflammation, modulate amyloid beta (Aβ) production, and promote neuronal survival .

Glioblastoma Treatment

NF-κB signaling plays a crucial role in tumor growth and therapeutic resistance in Glioblastoma multiforme (GBM), the most common and invasive primary central nervous system tumor in humans . NF-kB Activation Inhibitor IV can potentially inhibit the proliferation, migration, invasion, immune escape, and drug resistance of GBM .

Anti-Inflammatory Applications

NF-kB Activation Inhibitor IV is a cell-permeable quinazoline compound that acts as a highly potent inhibitor of NF-κB transcriptional activation . It has been shown to exhibit anti-inflammatory effects on carrageenin-induced paw edema in rats .

Immune System Modulation

The NF-κB pathway is involved in immune system responses . By inhibiting the NF-κB pathway, NF-kB Activation Inhibitor IV can potentially modulate the immune response, which could be beneficial in conditions where the immune response is overactive or misdirected .

Oxidative Stress Reduction

The NF-κB pathway is involved in oxidative stress . NF-kB Activation Inhibitor IV, by inhibiting this pathway, can potentially reduce oxidative stress, which is implicated in various diseases including neurodegenerative diseases, cardiovascular diseases, and cancer .

Neuronal Survival Promotion

The NF-κB pathway is involved in neuronal survival . NF-kB Activation Inhibitor IV can potentially promote neuronal survival, which could be beneficial in neurodegenerative conditions like Alzheimer’s disease .

Propriétés

IUPAC Name

1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVFNAZMSMNXJG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NF-kB Activation Inhibitor IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NF-kB Activation Inhibitor IV
Reactant of Route 2
Reactant of Route 2
NF-kB Activation Inhibitor IV
Reactant of Route 3
Reactant of Route 3
NF-kB Activation Inhibitor IV
Reactant of Route 4
Reactant of Route 4
NF-kB Activation Inhibitor IV
Reactant of Route 5
Reactant of Route 5
NF-kB Activation Inhibitor IV
Reactant of Route 6
Reactant of Route 6
NF-kB Activation Inhibitor IV

Citations

For This Compound
8
Citations
RS Fadeev, ME Solovieva, DA Slyadovskiy… - Biophysics, 2015 - Springer
… transcription fac tor NF kB, viz., NF kB Activation Inhibitor IV and JSH 23 at nontoxic concentrations. NF kB Activation Inhibitor IV and JSH 23 decreases the resistance of acute myeloid …
Number of citations: 8 link.springer.com
K Tanaka, M Watanabe, S Tanigaki, M Iwashita… - Placenta, 2018 - Elsevier
… the NF-kB pathway in the regulation of TNF-α-dependent PlGF expression, we assessed the PlGF mRNA expression of BeWo cells after incubation with the NF-kB activation inhibitor IV. …
Number of citations: 18 www.sciencedirect.com
M Kobyakova, Y Lomovskaya, A Senotov… - International Journal of …, 2022 - mdpi.com
… coli O111: B4; antibodies FITC anti-human CD11c; FITC anti-human CD14; FITC anti-human CD54; NF-kB activation inhibitor IV, and other chemicals were purchased from Sigma-…
Number of citations: 5 www.mdpi.com
EMH Thou, QC Choo, CH Chew - European cytokine network, 2020 - Springer
… NF-kB activation inhibitor IV and IKK-2 inhibitor are inhibitors targeting the NF-kB pathway and … Cells treated with NF-kB activation inhibitor IV, IKK-2 inhibitor, p38 MAP kinase inhibitor …
Number of citations: 2 link.springer.com
V Ferrari, AL Cascio, A Melacarne, N Tanasković… - Cancer Cell, 2023 - cell.com
… To better understand the pathway that regulates postbioticinduced upregulation of HLA class I, we next inhibited NF-kB function using the NF-kB activation inhibitor IV, which acts by pre…
Number of citations: 5 www.cell.com
AA Tang - 2019 - search.proquest.com
The human heart is comprised of two distinct chamber types, the collecting atria and the arterial pumping ventricles. Chamber physiology is driven largely through differentiation of atrial …
Number of citations: 0 search.proquest.com
РС Фадеев, МЕ Соловьева, ДА Слядовский… - Биофизика, 2015 - elibrary.ru
… NF-kB - NF-kB Activation Inhibitor IV. NF-kB Activation Inhibitor IV был не токотчен для … Из ртоунка видно, что добавление NF-kB Activation Inhibitor IV в нетокотчной концентр …
Number of citations: 2 elibrary.ru
МИ Кобякова, РС Фадеев, МЕ Соловьёва… - Медицинский …, 2016 - elibrary.ru
… -kB - NF-kB Activation Inhibitor IV и JSH… NF-kB Activation Inhibitor IV. Далее нами было показано, что при применении низкомолекулярных ингибиторов NF-kB Activation Inhibitor IV …
Number of citations: 2 elibrary.ru

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.